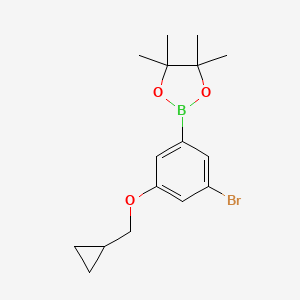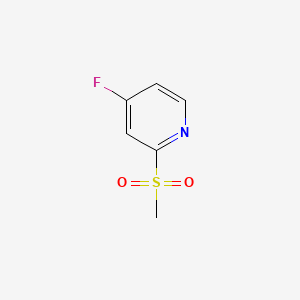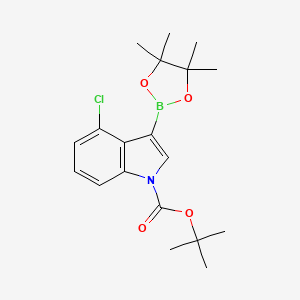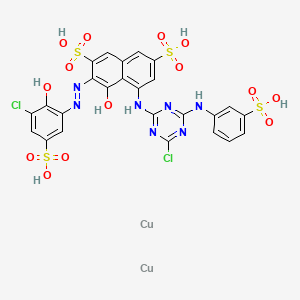
Reactive violet 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Violet 1 is a type of synthetic dye that is widely used in various industries such as textiles, printing, and paints . It belongs to the class of reactive dyes, which are known for their ability to chemically react with the substrates they are applied to, resulting in long-lasting coloration . The chemical name for Reactive Violet 1 is C.I.Reactive Violet 1, C.I.182130 . The molecular formula is C25H17Cl2Cu2N7O14S4 .
Synthesis Analysis
Reactive Violet 1 is synthesized through a series of reactions. The process involves the diazotization of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid in alkaline conditions, coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, condensation with 2,4,6-Trichloro-1,3,5-triazine, condensation with 3-Aminobenzenesulfonic acid, and transformation into a 1:1 copper complex .
Molecular Structure Analysis
The molecular structure of Reactive Violet 1 is characterized as a single azo, metal complex . The molecular weight is 926.54 .
Chemical Reactions Analysis
Reactive Violet 1, like other reactive dyes, is known for its ability to chemically react with the substrates they are applied to . This results in a covalent bond between the dye and the substrate, leading to long-lasting coloration .
Physical And Chemical Properties Analysis
Reactive Violet 1 is characterized by its bright purple color . It has a molecular weight of 926.54 and a molecular formula of C25H17Cl2Cu2N7O14S4 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
科学的研究の応用
Bioimaging : Reactive Violet 1 derivatives, such as Disperse Violet 26, have been used as fluorescent probes for the detection of reactive oxygen species (ROS) in biological systems. This application is crucial for studying cellular processes and oxidative stress-related diseases (Li, Huo, & Yin, 2014).
Environmental Treatment : The dye has been studied in the context of environmental treatment, particularly for its degradation in water treatment processes. Research has focused on understanding the kinetics of dye mineralization and discoloration in advanced Fenton degradation processes (Grčić, Vujević, & Koprivanac, 2010).
Biodegradation : Studies have explored the use of bacterial consortia for the decolorization and degradation of Reactive Violet 1, highlighting potential applications in bioremediation of dye-contaminated waters (Ayed, Békir, Achour, Cheref, & Bakhrouf, 2017).
Bioremediation : The efficacy of halo-alkaliphilic bacterial strains in decolorizing Reactive Violet 1 has been studied, demonstrating potential for use in bioremediation of alkaline industrial wastewaters (Prabhakar, Gupta, & Kaushik, 2019).
Analytical Chemistry : Reactive Violet 1 and its derivatives have been analyzed using techniques such as cathodic stripping voltammetry, which can determine the presence of the dye and its hydrolysis products in complex mixtures (Fogg, Rahim, Yusoff, & Ahmad, 1997).
Adsorption Studies : The adsorption properties of Reactive Violet 1 on various substrates, such as porous clay heterostructures, have been investigated for potential applications in dye removal from wastewater (Aguiar, Cecilia, Tavares, Azevedo, Castellón, Lucena, & Silva, 2017).
Photocatalytic Degradation : Research has been conducted on the photocatalytic degradation of Reactive Violet 1 using various catalysts under visible light irradiation. This process is crucial for the removal of dyes from textile effluents and minimizing environmental impact (Zuorro, Lavecchia, Monaco, Iervolino, & Vaiano, 2019).
Safety and Hazards
Reactive Violet 1 should be handled with care. It is advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . It is also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of exposure, immediate medical attention is required .
将来の方向性
The future outlook for the Reactive Violet 1 market is promising. The market is expected to grow at a healthy CAGR during the forecasted period . This growth can be attributed to several factors including the rising demand for reactive dyes in the textile industry, the increasing awareness about sustainable and eco-friendly products, and the increasing demand from the textile, printing, and paints industries .
特性
IUPAC Name |
3-[(3-chloro-2-hydroxy-5-sulfophenyl)diazenyl]-5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid;copper |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N7O14S4.2Cu/c26-15-7-14(51(43,44)45)9-17(21(15)35)33-34-20-18(52(46,47)48)5-10-4-13(50(40,41)42)8-16(19(10)22(20)36)29-25-31-23(27)30-24(32-25)28-11-2-1-3-12(6-11)49(37,38)39;;/h1-9,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,28,29,30,31,32);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIZTAVUUUPKQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)Cl)O)S(=O)(=O)O.[Cu].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2Cu2N7O14S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reactive violet 1 | |
CAS RN |
12239-45-1 |
Source


|
| Record name | C.I. Reactive Violet 1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

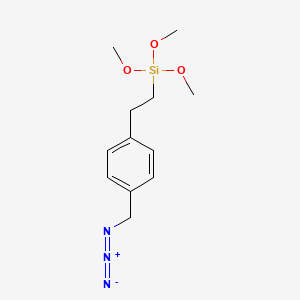
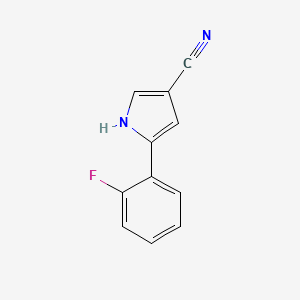
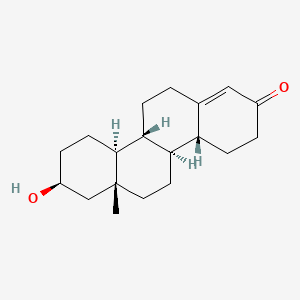
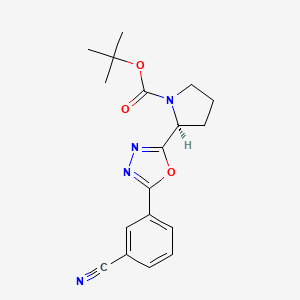
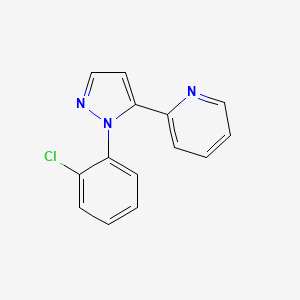

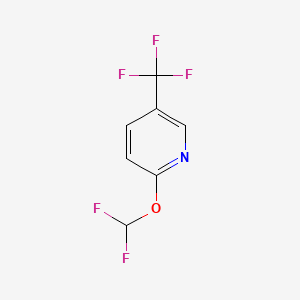
![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)

